Carbamic acid, cyclohexyl-, 2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as hexapropymate, is a compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a crystalline substance with a slight characteristic odor and is soluble in ethanol, glycerol, and propylene glycol . This compound is primarily known for its sedative and hypnotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, cyclohexyl-, 2-propynyl ester can be achieved through the reaction of cyclohexylamine with propargyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent decomposition . The product is then purified through recrystallization from petroleum ether or dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, cyclohexyl-, 2-propynyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Cyclohexylamine and propargyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Cyclohexylamine and propargyl alcohol.
Scientific Research Applications
Carbamic acid, cyclohexyl-, 2-propynyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, cyclohexyl-, 2-propynyl ester involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects . The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, cyclohexyl-, 1-methyl-1-phenyl-2-propynyl ester
- Carbamic acid, cyclohexyl-, 1-methyl-1-phenyl-2-propynyl ester
Uniqueness
Carbamic acid, cyclohexyl-, 2-propynyl ester is unique due to its specific molecular structure, which imparts distinct sedative and hypnotic properties. Unlike other carbamate esters, it has a propargyl group that contributes to its unique pharmacological profile .
Properties
CAS No. |
146135-08-2 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H15NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,9H,3-8H2,(H,11,12) |
InChI Key |
WSVRJGNTVGGTJW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.